molecular formula C22H26N4O3S2 B4052899 4-butoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide

4-butoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide

Cat. No.: B4052899
M. Wt: 458.6 g/mol
InChI Key: MIUICVJVUQFLHO-UHFFFAOYSA-N
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Description

4-butoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C22H26N4O3S2 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.14463305 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

Research has explored the synthesis and properties of polyamides derived from specific chemical precursors similar to the compound . For instance, Hsiao et al. (2000) detailed the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, showcasing their solubility, thermal stability, and capability to form transparent, flexible films (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000). These materials have significant implications for the development of high-performance polymers with specialized applications.

Advanced Material Synthesis

Another aspect of research involves the chain-growth polycondensation for synthesizing well-defined aromatic polyamides, leading to block copolymers with low polydispersity (Yokozawa et al., 2002). Such methodologies allow for the precise control of polymer structure, which is crucial for creating materials with specific properties for advanced technological applications.

Spectroscopic Characterization and Crystal Structure

The spectroscopic characterization and crystal structure analysis of compounds structurally related to 4-butoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide provide insights into their molecular configurations and potential applications in material science. Saeed et al. (2010) examined a similar compound, highlighting its crystal structure and mass spectrometry analysis (Saeed, Rashid, Bhatti, & Jones, 2010). Such detailed analyses are essential for understanding the physical and chemical properties of these compounds, contributing to the development of new materials.

Chemoselective Synthesis Techniques

Research on chemoselective synthesis techniques, such as the work by Singh, Lakhan, and Singh (2017), focuses on the N-benzoylation of aminophenols employing benzoylisothiocyanates, yielding compounds of biological interest (Singh, Lakhan, & G. S. Singh, 2017). These synthetic strategies are crucial for the development of novel compounds with potential applications in material science and bioactive molecule design.

Properties

IUPAC Name

4-butoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-3-5-14-29-18-12-6-15(7-13-18)20(28)26-22(31)24-17-10-8-16(9-11-17)23-21(30)25-19(27)4-2/h6-13H,3-5,14H2,1-2H3,(H2,23,25,27,30)(H2,24,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUICVJVUQFLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=S)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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